2-Chloro-4-octylphenol
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Overview
Description
2-Chloro-4-octylphenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are phenols that contain one or more covalently bonded chlorine atoms. This compound is characterized by the presence of a chlorine atom at the second position and an octyl group at the fourth position on the phenol ring. Chlorophenols are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .
Preparation Methods
The synthesis of 2-Chloro-4-octylphenol can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenols. This reaction typically requires an aryl halide and a nucleophile under specific conditions. For instance, the reaction of 2-chlorophenol with an octyl halide in the presence of a base can yield this compound . Industrial production methods may involve the use of organometallic compounds derived from aryl halides or the thermal decomposition of disubstituted arene compounds .
Chemical Reactions Analysis
2-Chloro-4-octylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium carbonate, and various organometallic reagents are commonly used. .
Major Products: The major products formed from these reactions include various substituted phenols and quinones.
Scientific Research Applications
2-Chloro-4-octylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-Chloro-4-octylphenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction forms a Meisenheimer complex, a negatively charged intermediate. The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological activities .
Comparison with Similar Compounds
2-Chloro-4-octylphenol can be compared with other chlorophenols and alkylphenols:
Properties
CAS No. |
79162-47-3 |
---|---|
Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2-chloro-4-octylphenol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8H2,1H3 |
InChI Key |
WLHBVLZZOJGNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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